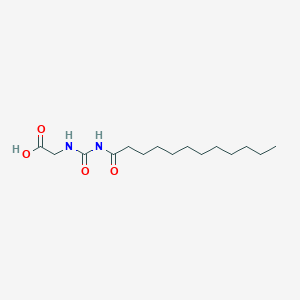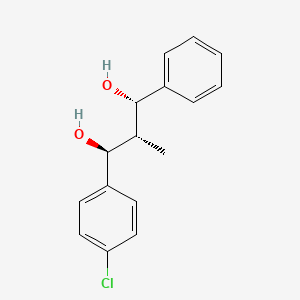
1,1-Cyclopropanedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Cyclopropanedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester is a chemical compound with the molecular formula C9H14O4 It is known for its unique structure, which includes a cyclopropane ring substituted with two carboxylic acid ester groups and a trifluoromethyl group
準備方法
The synthesis of 1,1-cyclopropanedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester typically involves the reaction of cyclopropane derivatives with trifluoromethylating agents. One common method includes the use of diethyl malonate as a starting material, which undergoes cyclopropanation followed by trifluoromethylation. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
化学反応の分析
1,1-Cyclopropanedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1,1-Cyclopropanedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe or drug candidate.
Medicine: The compound’s reactivity and functional groups make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,1-cyclopropanedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester involves its interaction with molecular targets through its functional groups. The ester groups can participate in esterification and hydrolysis reactions, while the trifluoromethyl group can influence the compound’s electronic properties and reactivity. These interactions can affect various molecular pathways, making the compound useful in different applications .
類似化合物との比較
Similar compounds to 1,1-cyclopropanedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester include:
Diethyl 1,1-cyclopropanedicarboxylate: Lacks the trifluoromethyl group, making it less reactive in certain contexts.
1,1-Cyclopropanedicarboxylic acid, diethyl ester: Similar structure but without the trifluoromethyl group, affecting its chemical properties and applications.
2-(Trifluoromethyl)-1,1-cyclopropanedicarboxylic acid: Contains a carboxylic acid group instead of ester groups, leading to different reactivity and applications.
The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly alter the compound’s electronic properties and reactivity, enhancing its utility in various fields.
特性
CAS番号 |
557796-47-1 |
|---|---|
分子式 |
C10H13F3O4 |
分子量 |
254.20 g/mol |
IUPAC名 |
diethyl 2-(trifluoromethyl)cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C10H13F3O4/c1-3-16-7(14)9(8(15)17-4-2)5-6(9)10(11,12)13/h6H,3-5H2,1-2H3 |
InChIキー |
KEPOULCZSWGXSP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC1C(F)(F)F)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine](/img/structure/B14230521.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-phenyl-9-(trifluoromethyl)-](/img/structure/B14230526.png)
![2-[(Propan-2-yl)carbamoyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B14230531.png)
![(E,E)-N,N'-(1,2-Phenylene)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14230533.png)

![6-[5-Amino-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14230545.png)
![2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluorotridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14230552.png)

![N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide](/img/structure/B14230564.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-](/img/structure/B14230571.png)
![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14230599.png)
